molecular formula C13H9ClO2 B6321402 3-Chloro-4-phenoxybenzaldehyde CAS No. 158771-24-5

3-Chloro-4-phenoxybenzaldehyde

Cat. No. B6321402
M. Wt: 232.66 g/mol
InChI Key: VOIXZSUOXQTASV-UHFFFAOYSA-N
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Description

3-Chloro-4-phenoxybenzaldehyde is a chemical compound with the molecular formula C13H9ClO2 . It has a molecular weight of 232.67 . It is typically stored at temperatures between 2-8°C .


Molecular Structure Analysis

The InChI code for 3-Chloro-4-phenoxybenzaldehyde is 1S/C13H9ClO2/c14-12-8-10 (9-15)6-7-13 (12)16-11-4-2-1-3-5-11/h1-9H . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

3-Chloro-4-phenoxybenzaldehyde is a liquid at room temperature .

Scientific Research Applications

Synthesis and Chemical Analysis

  • 3-Chloro-4-phenoxybenzaldehyde is utilized in chemical synthesis processes. Zhao Wenxian et al. (2005) detailed the synthesis of 4-Fluoro-3-phenoxybenzaldehyde through Sommelet reaction, indicating similar methodologies could apply to 3-Chloro-4-phenoxybenzaldehyde (Zhao Wenxian, Wang Min-can, & Liu Lantao, 2005).
  • Korhonen and Knuutinen (1984) demonstrated the use of 3-Chloro-4-phenoxybenzaldehyde in chromatographic analyses, emphasizing its role in the separation of complex chemical mixtures (Korhonen & Knuutinen, 1984).

Photochemistry and Spectroscopy

  • Ildiz et al. (2019) investigated 3-chloro-4-methoxybenzaldehyde, a compound structurally similar to 3-Chloro-4-phenoxybenzaldehyde, focusing on its UV-induced conformational isomerization and photochemistry, which could be relevant for the study of 3-Chloro-4-phenoxybenzaldehyde (Ildiz, Konarska, & Fausto, 2019).

Environmental and Biological Research

  • Neilson et al. (1988) explored the transformations of halogenated aromatic aldehydes by anaerobic bacteria, which might include derivatives like 3-Chloro-4-phenoxybenzaldehyde. This research provides insights into the environmental fate and biodegradation of such compounds (Neilson, Allard, Hynning, & Remberger, 1988).

Synthesis of Derivatives

  • Research by Zubenko et al. (2021) on the synthesis of phenoxypyridine derivatives for antiprotozoal activity suggests potential medicinal or biological applications for derivatives of 3-Chloro-4-phenoxybenzaldehyde (Zubenko, Fetisov, Kononenko, & Svyatogorova, 2021).

Hygienic Regulation

  • Iskandarova ShT (1996) conducted studies on the hygienic regulation of 3-phenoxybenzaldehyde, which is structurally related to 3-Chloro-4-phenoxybenzaldehyde, in the atmosphere, indicating the importance of understanding the environmental impact of such compounds (Iskandarova ShT, 1996).

Safety And Hazards

3-Chloro-4-phenoxybenzaldehyde is classified under the GHS07 hazard class . It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing the mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

3-chloro-4-phenoxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClO2/c14-12-8-10(9-15)6-7-13(12)16-11-4-2-1-3-5-11/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOIXZSUOXQTASV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C=C(C=C2)C=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601305326
Record name 3-Chloro-4-phenoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601305326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-4-Phenoxybenzaldehyde

CAS RN

184229-19-4
Record name 3-Chloro-4-phenoxybenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=184229-19-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-4-phenoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601305326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
SF Beaudoin - 2017 - search.proquest.com
β-Hydroxy-α-amino acids are an important class of natural products that have found many uses in pharmaceuticals. Although several “chemical” strategies have been described for …
Number of citations: 0 search.proquest.com

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